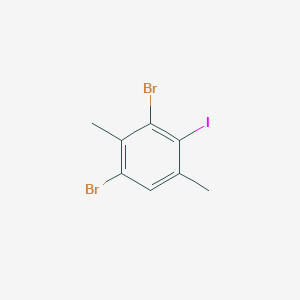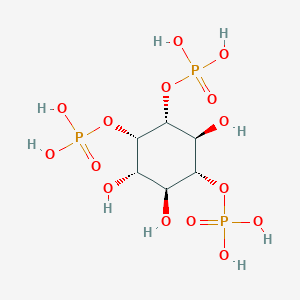
(R)-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine: Similar structure but with a different position of the methoxy group.
®-1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-difluoroethan-1-amine: Similar structure but with two fluorine atoms instead of three.
Uniqueness
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physicochemical properties. The presence of the trifluoromethyl group, in particular, can significantly impact the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C9H9BrF3NO |
|---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9BrF3NO/c1-15-7-3-5(2-6(10)4-7)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
InChI Key |
URILUNOYFVLSOS-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](C(F)(F)F)N)Br |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)


![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)

![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)




![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)

